

On-Target Efficacy of P300 Bromodomain-IN-1: A Comparative Analysis

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Compound of Interest					
Compound Name:	P300 bromodomain-IN-1				
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **P300 bromodomain-IN-1**'s on-target activity against other known P300/CBP bromodomain inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate informed decisions in epigenetic drug discovery.

Comparative On-Target Activity of P300 Bromodomain Inhibitors

The on-target activity of **P300 bromodomain-IN-1** and a selection of alternative inhibitors is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) values determined through various biochemical and cellular assays. **P300 bromodomain-IN-1** demonstrates potent inhibition of the p300 bromodomain with an IC50 of 49 nM[1][2].



Inhibitor	Target	Assay	IC50 (nM)	Reference
P300 bromodomain- IN-1	p300	Biochemical	49	[1][2]
I-CBP112	СВР	ITC	151	[3]
p300	ITC	167	[3]	
SGC-CBP30	СВР	BLI	38	[4]
p300	BLI	47	[4]	
GNE-049	CBP	Biochemical	1.1	 [5]
p300	Biochemical	2.3	[5]	
CCS1477	p300	In-cell BRET	19	[6]
A-485	p300	Biochemical	-	[7]

Experimental Protocols

Detailed methodologies for the key assays used to characterize P300 bromodomain inhibitors are provided below. These protocols are synthesized from established practices in the field.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain-Ligand Interaction

This assay measures the ability of an inhibitor to disrupt the interaction between the P300 bromodomain and an acetylated histone peptide.

- Reagent Preparation:
 - Prepare a buffer solution suitable for the assay (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).



- Dilute His-tagged P300 bromodomain protein and a biotinylated histone H3 peptide (acetylated at lysine 27) in the assay buffer.
- Prepare serial dilutions of P300 bromodomain-IN-1 and other test compounds.
- Assay Procedure:
 - In a 384-well microplate, add the His-tagged P300 bromodomain, biotinylated histone peptide, and the test compound.
 - Incubate the mixture at room temperature to allow for binding.
 - Add streptavidin-coated donor beads and nickel chelate-coated acceptor beads.
 - Incubate in the dark to allow bead-protein binding.
- Data Acquisition and Analysis:
 - Read the plate using an AlphaScreen-compatible plate reader.
 - The signal generated is inversely proportional to the inhibitory activity of the compound.
 - Calculate IC50 values by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

HTRF assays are used to quantify the binding of an inhibitor to the P300 bromodomain.

- Reagent Preparation:
 - Use a binding buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
 - Prepare a solution of GST-tagged P300 bromodomain and a biotinylated acetylated histone peptide.
 - Prepare serial dilutions of the inhibitor.
- Assay Procedure:



- In a microplate, combine the GST-tagged P300 bromodomain, the biotinylated peptide, and the inhibitor.
- Add an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin labeled with an acceptor fluorophore (e.g., XL665).
- Incubate to allow for binding and FRET to occur.
- Data Acquisition and Analysis:
 - Measure the fluorescence emission at two wavelengths (donor and acceptor).
 - The ratio of the acceptor to donor emission is proportional to the binding.
 - Calculate IC50 values from the dose-response curves.

Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI is a label-free technology used to measure the kinetics of protein-ligand interactions in realtime.

- Sensor Preparation and Ligand Immobilization:
 - Hydrate streptavidin-coated biosensors in the assay buffer.
 - Immobilize the biotinylated acetylated histone peptide onto the biosensor surface.
- Assay Procedure:
 - Establish a baseline by dipping the sensor in assay buffer.
 - Move the sensor to a well containing the P300 bromodomain protein to measure association.
 - Transfer the sensor back to the buffer-only well to measure dissociation.
 - To test inhibitors, pre-incubate the P300 bromodomain with the compound before the association step.

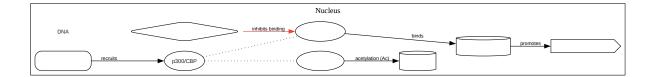


- Data Acquisition and Analysis:
 - The instrument records the change in the interference pattern, which corresponds to the binding and dissociation of the protein.
 - Fit the resulting sensorgrams to a suitable binding model to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD).

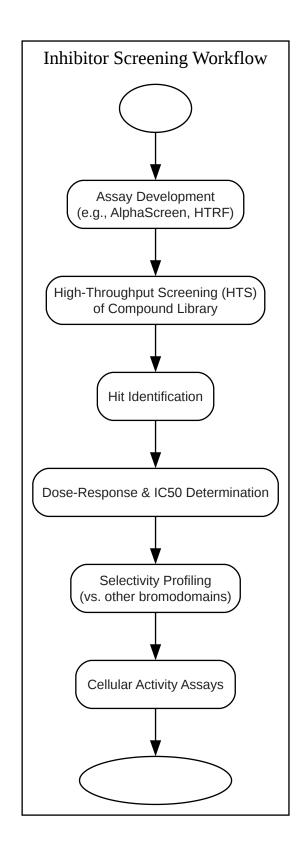
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of the P300 bromodomain in transcriptional activation and a general workflow for inhibitor screening.









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